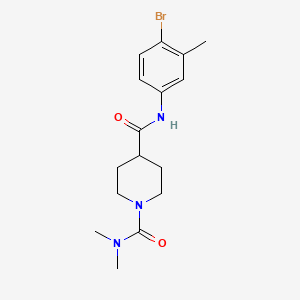![molecular formula C24H26N2O2 B5324850 3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5324850.png)
3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone, also known as MPCQ, is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicine. MPCQ is a quinoline-based compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone is not fully understood. However, it has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that are responsible for inflammation. This compound has also been reported to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been reported to exhibit anti-inflammatory, antitumor, and antiviral activities. It has also been reported to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. This compound has been shown to inhibit the activity of COX-2 and topoisomerase II, which are involved in inflammation and DNA replication and repair, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone has several advantages for lab experiments, including its high purity and potential applications in the field of medicine. However, its mechanism of action is not fully understood, and further research is needed to fully understand its potential applications.
Orientations Futures
There are several future directions for the research on 3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone. One direction is to further investigate its mechanism of action and potential applications in the treatment of neurodegenerative disorders. Another direction is to investigate its potential applications in the treatment of viral infections. Additionally, further research is needed to fully understand the advantages and limitations of this compound for lab experiments.
Conclusion:
In conclusion, this compound is a quinoline-based compound that has been of great interest to the scientific community due to its potential applications in the field of medicine. It has been reported to exhibit anti-inflammatory, antitumor, and antiviral activities and has potential applications in the treatment of neurodegenerative disorders. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone has been synthesized using various methods, including the reaction of 2-chloro-3-formylquinoline with 2-(2-methylphenyl)ethylamine followed by the reaction with piperidine-3-carboxylic acid. Another method involves the reaction of 2-amino-3-formylquinoline with 2-(2-methylphenyl)ethylamine followed by the reaction with piperidine-3-carboxylic acid. Both methods have been reported to yield high purity this compound.
Applications De Recherche Scientifique
3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone has been of great interest to the scientific community due to its potential applications in the field of medicine. It has been reported to exhibit anti-inflammatory, antitumor, and antiviral activities. This compound has also been reported to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
3-[3-[2-(2-methylphenyl)ethyl]piperidine-1-carbonyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-17-7-2-3-9-19(17)13-12-18-8-6-14-26(16-18)24(28)21-15-20-10-4-5-11-22(20)25-23(21)27/h2-5,7,9-11,15,18H,6,8,12-14,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIUDAIVDCMWGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3=CC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,3-dimethylphenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5324767.png)
![2-[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-1H-pyrazol-4-yl]ethanol](/img/structure/B5324773.png)
amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5324784.png)
![8-[3-(3,4-dimethoxyphenyl)propanoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5324790.png)
![7-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5324791.png)

![2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5324797.png)
![(2R*,3S*,6R*)-5-(6-methyl-3-pyridazinyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5324813.png)

![4-{[6-(1,1-dimethylpropyl)-3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5324817.png)
![2-(2-ethoxyphenyl)-5-methyl-4-[(2-propyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5324849.png)
![1-(2,3-dimethoxybenzyl)-3-hydroxy-3-{[(3-methylbenzyl)amino]methyl}piperidin-2-one](/img/structure/B5324855.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5324876.png)
